molecular formula C3H7N3O2S B568018 1-Azido-2-(methylsulfonyl)ethane CAS No. 1211474-41-7

1-Azido-2-(methylsulfonyl)ethane

Cat. No.: B568018
CAS No.: 1211474-41-7
M. Wt: 149.168
InChI Key: DRFFXWAMZHTTEG-UHFFFAOYSA-N
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Preparation Methods

1-Azido-2-(methylsulfonyl)ethane can be synthesized through a practical one-pot synthesis from alcohols. The process involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method provides excellent yields and is efficient for laboratory-scale synthesis.

For industrial production, the synthesis may involve similar reagents and conditions but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

1-Azido-2-(methylsulfonyl)ethane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Huisgen cycloaddition with alkynes yields 1,2,3-triazoles, while reduction with LiAlH₄ produces the corresponding amine.

Mechanism of Action

The mechanism of action of 1-Azido-2-(methylsulfonyl)ethane involves its azide and methylsulfonyl functional groups. The azide group can undergo nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This reactivity is exploited in click chemistry and bioconjugation reactions.

The methylsulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity and stability . These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile in different applications.

Comparison with Similar Compounds

1-Azido-2-(methylsulfonyl)ethane can be compared with other organic azides, such as:

Properties

IUPAC Name

1-azido-2-methylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2S/c1-9(7,8)3-2-5-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFFXWAMZHTTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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